Cyclododecylamine
Overview
Description
Cyclododecylamine, also known as cyclododecanamine, is an organic compound with the molecular formula C₁₂H₂₅N. It is a member of the amine family, characterized by a twelve-carbon ring structure with an amine group attached. This compound is notable for its applications in various chemical processes and industrial uses due to its unique structural properties.
Mechanism of Action
Target of Action
Cyclododecylamine, also known as Cyclododecanamine, is a chemical compound with the formula C12H25N
Mode of Action
It is produced by reduction of cyclododecanone oxime with sodium and an alcohol, by catalytic reduction of nitrocyclododecane with hydrogen, by Ritter reaction of cyclododecene with hydrocyanic acid, or by hydrogenation of cyclododecanone under amination conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecylamine can be synthesized through several methods. One common approach involves the hydrogenation of cyclododecanone in the presence of ammonia. This reaction typically requires a catalyst, such as Raney nickel, and is conducted under high pressure and temperature conditions to facilitate the reduction process.
Another method involves the reductive amination of cyclododecanone using ammonia and a reducing agent like sodium borohydride. This method is advantageous due to its relatively mild reaction conditions and high yield of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclododecanone. This process is carried out in large reactors where cyclododecanone is mixed with ammonia and hydrogen gas. The mixture is then subjected to high pressure and temperature in the presence of a suitable catalyst, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclododecylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclododecanone. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclododecane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the amine group is replaced by other functional groups. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Cyclododecanone.
Reduction: Cyclododecane.
Substitution: Various amides and substituted amines depending on the reagents used.
Scientific Research Applications
Cyclododecylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing into the use of this compound derivatives in drug development, particularly for their potential to interact with biological targets.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals due to its unique structural properties.
Comparison with Similar Compounds
Cyclododecylamine can be compared with other cyclic amines, such as cyclohexylamine and cyclooctylamine. While all these compounds share a cyclic structure with an amine group, this compound is unique due to its larger ring size, which imparts different chemical and physical properties.
Similar Compounds
Cyclohexylamine: A six-membered ring amine with applications in the production of rubber chemicals and pharmaceuticals.
Cyclooctylamine: An eight-membered ring amine used in the synthesis of various organic compounds.
This compound’s larger ring size makes it more flexible and less strained compared to smaller cyclic amines, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
cyclododecanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGBCVEFUPUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061736 | |
Record name | Cyclododecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-03-0 | |
Record name | Cyclododecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1502-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclododecanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclododecylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524958 | |
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Record name | Cyclododecanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclododecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclododecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLODODECANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/363RMR1WER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the role of cyclododecylamine in road construction?
A1: this compound exhibits cationic interfacial activity, similar to cyclohexylamine, and plays a role in the adhesive properties of bitumen used in road construction. [, ] This property is crucial for the binding of solid materials, like aggregates, in road construction. Research indicates that while this compound itself isn't directly used, its behavior provides insights into the activity of similar compounds present in bitumen. [, ] These compounds, acting as cationic surfactants, influence the interfacial tension between bitumen and other materials, ultimately impacting the performance and durability of roads. [, ]
Q2: How does the structure of N-cycloalkylaldonamides, incorporating this compound, influence their behavior at the air/water interface?
A2: Studies on N-cycloalkylaldonamides, synthesized from cycloalkylamines like this compound, reveal the impact of the cycloalkyl ring size on their surface properties. [] Larger rings, such as those found in this compound derivatives, lead to increased minimum surface area demand per molecule adsorbed at the air/water interface. [] This suggests a less dense packing of molecules due to steric hindrance. Additionally, the larger cycloalkyl groups can disrupt the hydrogen-bonding network between molecules, impacting their orientation and interactions at the interface. []
Q3: Can you elaborate on the analytical techniques used to study this compound and its derivatives?
A3: While specific analytical techniques employed for this compound are not detailed in the provided research, surface tension and electric surface potential measurements are crucial for understanding its behavior at interfaces. [] These techniques provide insights into adsorption parameters like surface concentration, minimum area per molecule, and intermolecular interactions. [] Additionally, chromatographic techniques like HPLC, particularly with modified cellulose stationary phases utilizing this compound, are effective for separating and analyzing related compounds. []
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